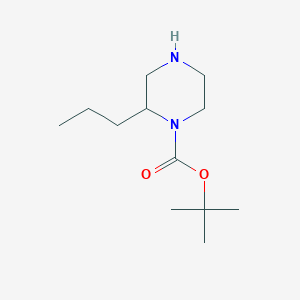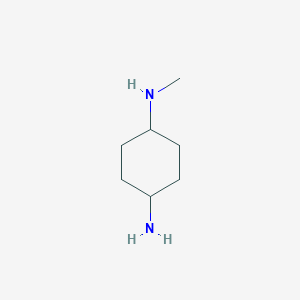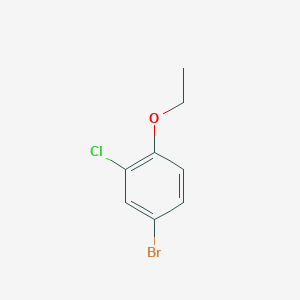
(1-(Aminomethyl)cyclohexyl)methanol
Overview
Description
(1-(Aminomethyl)cyclohexyl)methanol, also known as AMC, is an organic compound that has a wide range of uses in chemical synthesis and research. It is a versatile molecule that can be used as a starting material for many different reactions and can also be used as a catalyst in many different reactions. AMC has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. It has also been studied for its potential applications in biochemistry and physiology.
Scientific Research Applications
Chemical Synthesis and Reactions
(1-(Aminomethyl)cyclohexyl)methanol, due to its structural components, is involved in various chemical synthesis and reaction processes. For instance, studies have shown its use in direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This process is attractive due to its low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012). Additionally, this compound's derivatives are involved in RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes, presenting a clean and cost-competitive method with methanol as both C1 synthon and H2 source (Sarki et al., 2021).
Methanol as a Solubilizing Agent
In the context of lipid dynamics, methanol, a component of this compound, acts as a solubilizing agent and significantly impacts lipid dynamics. It influences the structure-function relationship associated with bilayer composition, such as lipid asymmetry. This highlights the importance of solvents like methanol in biomembrane and proteolipid studies (Nguyen et al., 2019).
Synthesis of Drug Intermediates
The compound and its related chemicals are used in synthesizing drug intermediates and in processes like glycosidation reactions. The synthesis methods include sodium borohydride reduction, zinc borohydride reduction, and catalytic hydrogenation reduction. This versatility in synthetic methods allows for a wide range of applications in pharmaceuticals and biodegradable detergents (Jin-sheng, 2006).
Electrocatalytic Synthesis
This compound's derivatives also find application in the electrocatalytic synthesis of complex molecules. For instance, its involvement in the synthesis of 2,3-dihydroquinazolin-4(1H)-one using methanol as the C1 source highlights its role in facilitating cyclization reactions under environmentally benign conditions (Liu et al., 2021).
Safety and Hazards
The compound is labeled with the GHS05 symbol, indicating that it can cause eye damage and skin irritation . The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this compound .
Mechanism of Action
Mode of Action
It is known that the compound has similar properties to alcohols and can undergo typical alcohol reactions such as esterification, etherification, and oxidation .
Biochemical Pathways
It’s known that the compound is used widely in organic synthesis , suggesting it may interact with a variety of biochemical pathways depending on the context of its use.
Pharmacokinetics
The compound is soluble in water at room temperature , which could potentially influence its bioavailability and distribution within the body. Further pharmacokinetic studies are needed to fully understand these properties.
Result of Action
Given its wide use in organic synthesis , it’s likely that the compound’s effects vary greatly depending on the specific context and conditions of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-(Aminomethyl)cyclohexyl)methanol. For instance, the compound should be stored at 2-8°C . It’s also important to ensure good ventilation during its use to prevent contact with high concentrations of vapor .
Properties
IUPAC Name |
[1-(aminomethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEESKQOQUSLLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625271 | |
| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2041-57-8 | |
| Record name | 1-(Aminomethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(Aminomethyl)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)





![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)





